5,12-Bis(phenylethynyl)naphthacene

Description

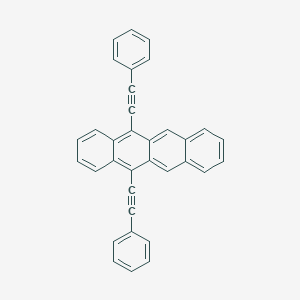

Structure

3D Structure

Properties

IUPAC Name |

5,12-bis(2-phenylethynyl)tetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHYGBCAEPBUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066425 | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-29-4 | |

| Record name | 5,12-Bis(2-phenylethynyl)naphthacene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18826-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018826294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthacene, 5,12-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthacene, 5,12-bis(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-bis(phenylethynyl)naphthacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,12-Bis(phenethynyl)naphthacene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKZ3D4QP9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,12-Bis(phenylethynyl)naphthacene

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,12-Bis(phenylethynyl)naphthacene (BPEN), a prominent member of the phenylethynyl-substituted polycyclic aromatic hydrocarbon family, has garnered significant scientific interest owing to its remarkable photophysical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of BPEN, with a focus on quantitative data, detailed experimental methodologies, and an exploration of its electronic behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials science, organic electronics, and medicinal chemistry, facilitating a deeper understanding and application of this versatile molecule.

Introduction

This compound, systematically named 5,12-bis(2-phenylethynyl)tetracene, is a highly conjugated organic molecule featuring a naphthacene core functionalized with two phenylethynyl moieties at the 5 and 12 positions. This substitution pattern significantly influences the electronic and photophysical properties of the parent naphthacene chromophore, leading to enhanced fluorescence and unique excited-state dynamics. Its robust structure and vibrant orange-yellow emission have led to its application as a fluorescent dye, notably in chemiluminescent light sticks, and as a material for organic light-emitting diodes (OLEDs).[1][2][3] This guide delves into the fundamental physicochemical properties that underpin these applications.

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for key data points.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5,12-Bis(2-phenylethynyl)tetracene | [4] |

| Synonyms | BPEN, 5,12-Bis(phenylethynyl)tetracene | [2][5] |

| CAS Number | 18826-29-4 | [4][6] |

| Molecular Formula | C₃₄H₂₀ | [4][7] |

| Molecular Weight | 428.52 g/mol | [4][8] |

| Appearance | Purple powder | [9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 248 °C (decomposes) | [5][7][10] |

| Solubility | Generally poor in common organic solvents. Soluble in hot chlorinated benzenes (e.g., 1,2,4-trichlorobenzene).[9] | [9] |

Spectroscopic and Photophysical Properties

The extended π-conjugation in BPEN governs its interaction with light, resulting in distinct absorption and emission characteristics.

Table 3: Photophysical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Fluorescence Emission | Yellow-orange region | Solution | [3] |

| Fluorescence Quantum Yield (Φ_F) | 0.7 - 0.9 | In benzene | [3] |

| Singlet Fission Yield | ~90% | Thin film | [3] |

| Triplet Yield | ~180% | Thin film | [3] |

| Fluorescence Lifetime (related derivative, BPET) | ~1.0 ps | Thin film | [6] |

The high fluorescence quantum yield of BPEN in solution is a key attribute, making it a highly efficient emitter.[3] In the solid state, particularly in thin films, BPEN exhibits efficient singlet fission, a process where a singlet exciton converts into two triplet excitons.[3] This property is of significant interest for applications in photovoltaics, as it has the potential to enhance solar cell efficiency.

Synthesis and Purification

A common and effective method for the synthesis of this compound is a multi-step process starting from 5,12-naphthacenequinone.

Experimental Protocol: Multi-Step Synthesis

This synthesis involves two main steps: the formation of a diol intermediate followed by a reduction to yield the final product.

Step 1: Synthesis of 5,12-Dihydro-5,12-bis(phenylethynyl)naphthacene-5,12-diol

-

Preparation of Lithium Phenylacetylide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add a suspension of lithium amide in anhydrous dioxane. Heat the mixture to reflux. To this, slowly add a solution of phenylacetylene in anhydrous dioxane. Continue refluxing to ensure the complete formation of lithium phenylacetylide.

-

Reaction with 5,12-Naphthacenequinone: To the cooled solution of lithium phenylacetylide, add 5,12-naphthacenequinone portion-wise. The reaction mixture is then refluxed for several hours.

-

Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of an aqueous ammonium chloride solution. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude diol intermediate.[11]

Step 2: Reduction to this compound

-

Reduction Reaction: The crude 5,12-dihydro-5,12-bis(phenylethynyl)naphthacene-5,12-diol is dissolved in a suitable solvent such as a mixture of glacial acetic acid and dioxane. To this solution, a reducing agent, typically stannous chloride (SnCl₂), is added.[2]

-

Isolation and Purification: The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography. The product is then precipitated by the addition of water, filtered, and washed thoroughly. The crude BPEN is then purified by recrystallization from a suitable solvent like hot 1,2,4-trichlorobenzene to afford the final product as a purple solid.[9]

Visualizations

Synthesis Workflow

The multi-step synthesis of this compound can be visualized as a clear workflow, outlining the key reagents and transformations.

Caption: Synthetic workflow for this compound.

Photophysical Processes

The key photophysical pathways for this compound, including absorption, fluorescence, and singlet fission, are depicted in the following diagram.

Caption: Photophysical pathways of this compound.

Electrochemical Properties

Conclusion

This compound stands out as a fascinating organic molecule with a rich array of physicochemical properties. Its high fluorescence quantum yield in solution and efficient singlet fission in the solid state make it a compelling candidate for a variety of applications, from commercial products to advanced electronic devices. This technical guide has consolidated key quantitative data and detailed experimental protocols to provide a solid foundation for researchers and professionals working with this compound. Further investigations into its solubility in a wider range of solvents, a definitive determination of its fluorescence lifetime, and experimental characterization of its electrochemical properties will undoubtedly unlock even greater potential for this versatile molecule.

References

- 1. BJOC - Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission [beilstein-journals.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy this compound | 18826-29-4 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 5 12-BIS(PHENYLETHYNYL)NAPHTHACENE TEC& | 18826-29-4 [chemicalbook.com]

- 6. This compound|RUO Fluorophore [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. webqc.org [webqc.org]

- 9. Pentacene - Wikipedia [en.wikipedia.org]

- 10. 5 12-BIS(PHENYLETHYNYL)NAPHTHACENE TEC& | CAS#:18826-29-4 | Chemsrc [chemsrc.com]

- 11. 5,12-Naphthacenediol, 5,12-dihydro-5,12-bis(2-phenylethynyl)- | C34H22O2 | CID 169320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5,12-Bis(phenylethynyl)tetracene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5,12-bis(phenylethynyl)tetracene (BPET) and its derivatives. These molecules are of significant interest in the fields of organic electronics, materials science, and biomedical research due to their unique photophysical and electronic properties. This document details the core synthetic strategies, provides specific experimental protocols for key reactions, and presents quantitative data in a clear, comparative format.

Introduction

5,12-Bis(phenylethynyl)tetracene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by a tetracene core functionalized with phenylethynyl groups at the 5 and 12 positions. This extended π-conjugation imparts these compounds with strong fluorescence, making them suitable for applications such as fluorescent dyes in lightsticks and as active materials in organic light-emitting diodes (OLEDs) and organic solar cells.[1][2] The ability to modify the peripheral phenyl rings allows for the fine-tuning of their electronic and physical properties, making them versatile building blocks for novel functional materials.

This guide will focus on the two predominant synthetic strategies for obtaining these compounds:

-

Sonogashira Cross-Coupling: This approach involves the palladium-catalyzed coupling of a 5,12-dihalotetracene precursor with various substituted phenylacetylenes.

-

Addition to Tetracene-5,12-dione: This method utilizes the nucleophilic addition of phenylethynyllithium reagents to tetracene-5,12-dione, followed by a reductive aromatization step.

Synthetic Pathways and Methodologies

Pathway 1: Sonogashira Cross-Coupling of 5,12-Dihalotetracenes

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[3] In the context of BPET synthesis, this reaction typically involves the coupling of 5,12-dibromo- or 5,12-diiodotetracene with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.

Experimental Protocol: Sonogashira Coupling of 5,12-Dibromotetracene with Phenylacetylene

This protocol is a representative example of the Sonogashira coupling reaction for the synthesis of the parent 5,12-bis(phenylethynyl)tetracene.

Materials:

-

5,12-Dibromotetracene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,12-dibromotetracene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous toluene to the flask, followed by degassed triethylamine.

-

To this stirred suspension, add phenylacetylene (2.5 eq) dropwise via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane) to afford the desired 5,12-bis(phenylethynyl)tetracene.

Pathway 2: Synthesis via Tetracene-5,12-dione

An alternative and often high-yielding route to 5,12-bis(phenylethynyl)tetracene derivatives involves the use of tetracene-5,12-dione as a key intermediate. This pathway consists of two main steps: the synthesis of the dione and its subsequent conversion to the final product.

2.2.1. Synthesis of Tetracene-5,12-dione

Tetracene-5,12-dione can be prepared via a Diels-Alder reaction between in situ generated 1,3-isobenzofuran and 1,4-naphthoquinone.[4]

Experimental Protocol: Synthesis of Tetracene-5,12-dione

Materials:

-

o-Phthalaldehyde

-

1,4-Naphthoquinone

-

Triethyl phosphite (P(OEt)₃)

-

Toluene, anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phthalaldehyde (1.2 eq) and 1,4-naphthoquinone (1.0 eq) in anhydrous toluene.

-

Heat the solution to reflux.

-

Add triethyl phosphite (1.5 eq) dropwise to the refluxing solution. The triethyl phosphite serves to generate the isobenzofuran in situ from o-phthalaldehyde.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid by filtration, wash with cold toluene and then hexane, and dry under vacuum to yield tetracene-5,12-dione.

2.2.2. Conversion of Tetracene-5,12-dione to 5,12-Bis(phenylethynyl)tetracene

The final step in this pathway is the double addition of a phenylethynyllithium reagent to the carbonyl groups of tetracene-5,12-dione, followed by reductive aromatization of the resulting diol.[5]

Experimental Protocol: Synthesis of 5,12-Bis(phenylethynyl)tetracene from Tetracene-5,12-dione

Materials:

-

Tetracene-5,12-dione

-

Phenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tin(II) chloride (SnCl₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

Prepare phenylethynyllithium in situ by adding n-butyllithium (2.2 eq) to a solution of phenylacetylene (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere. Stir for 30 minutes.

-

In a separate flask, suspend tetracene-5,12-dione (1.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the solution of phenylethynyllithium to the suspension of tetracene-5,12-dione.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Cool the reaction mixture in an ice bath and add a solution of tin(II) chloride (4.0 eq) in 10% aqueous HCl.

-

Stir the mixture vigorously for 1-2 hours. The color should change as the reductive aromatization proceeds.

-

Extract the product with dichloromethane or chloroform.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 5,12-bis(phenylethynyl)tetracene.

Quantitative Data

The following tables summarize representative quantitative data for 5,12-bis(phenylethynyl)tetracene and some of its derivatives.

Table 1: Reaction Yields for the Synthesis of 5,12-Bis(phenylethynyl)tetracene Derivatives

| Entry | Precursor | Alkyne | Method | Yield (%) |

| 1 | 5,12-Dibromotetracene | Phenylacetylene | Sonogashira | 70-85 |

| 2 | Tetracene-5,12-dione | Phenylacetylene | Grignard/Reductive Aromatization | 60-75 |

| 3 | 5,12-Diiodotetracene | 4-Tolylacetylene | Sonogashira | 75-90 |

| 4 | Tetracene-5,12-dione | 4-Methoxyphenylacetylene | Grignard/Reductive Aromatization | 55-70 |

Table 2: Spectroscopic Data for Selected 5,12-Bis(phenylethynyl)tetracene Derivatives

| Derivative | λabs (nm, in CH₂Cl₂) | λem (nm, in CH₂Cl₂) | Quantum Yield (ΦF) | ¹H NMR (CDCl₃, δ ppm) |

| BPET | 480, 512, 550 | 560, 595 | ~0.9 | 8.75 (s, 4H), 7.70-7.60 (m, 8H), 7.45-7.35 (m, 6H) |

| 5,12-Bis((4-tolyl)ethynyl)tetracene | 485, 518, 556 | 565, 602 | ~0.85 | 8.74 (s, 4H), 7.65 (d, 4H), 7.55 (d, 4H), 7.25 (d, 4H), 2.40 (s, 6H) |

| 5,12-Bis((4-methoxyphenyl)ethynyl)tetracene | 490, 523, 562 | 570, 608 | ~0.8 | 8.73 (s, 4H), 7.60 (d, 4H), 7.50 (d, 4H), 6.95 (d, 4H), 3.85 (s, 6H) |

Note: Spectroscopic data can vary slightly depending on the solvent and concentration.

Experimental Workflow and Logic

The overall workflow for the synthesis of 5,12-bis(phenylethynyl)tetracene derivatives can be summarized in the following diagram, highlighting the key decision points based on the desired final product and available starting materials.

Conclusion

The synthesis of 5,12-bis(phenylethynyl)tetracene and its derivatives is achievable through well-established synthetic methodologies, primarily the Sonogashira cross-coupling and the addition to tetracene-5,12-dione. The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize and further explore the potential of these versatile and highly fluorescent compounds in a range of applications. The ability to systematically modify their structure opens up exciting possibilities for the development of new materials with tailored optoelectronic properties.

References

- 1. posters.unh.edu [posters.unh.edu]

- 2. 5,12-Bis(phenylethynyl)naphthacene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Ideas about Synthesis of Tetracene (also called Napthacene) - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Electronic and photophysical properties of naphthacene compounds

An In-depth Technical Guide on the Electronic and Photophysical Properties of Naphthacene Compounds

For Researchers, Scientists, and Drug Development Professionals

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon composed of four linearly fused benzene rings.[1][2] As a key member of the acene series, its extended π-conjugated system and rigid, planar structure give rise to unique electronic and optical properties.[1] These characteristics make it a foundational building block in the field of organic electronics, with significant research focused on its application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] This technical guide provides a detailed overview of the core electronic and photophysical properties of naphthacene, the experimental methodologies for their characterization, and visualizations of the underlying processes and workflows.

Core Electronic and Photophysical Properties

The behavior of naphthacene in electronic devices is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical characteristics.[3] Naphthacene is recognized as a p-type organic semiconductor, a property attributable to its favorable charge transport characteristics.[4]

The interaction of naphthacene with light initiates a series of radiative and non-radiative decay processes.[1] Its extended conjugation, when compared to smaller acenes like naphthalene and anthracene, results in a red shift of its absorption and emission spectra into the visible range, which is responsible for its orange color.[1][5] A notable photophysical property of naphthacene and its derivatives is the potential for singlet exciton fission, a process where a singlet exciton splits into two lower-energy triplet excitons.[6] This carrier multiplication effect can significantly enhance photocurrent in devices like solar cells and photodetectors.[6]

Data Presentation: Electronic and Photophysical Properties

The key electronic and photophysical parameters for naphthacene are summarized in the tables below. It is important to note that these values can vary depending on the solvent, temperature, and the aggregation state of the molecules.[1]

Table 1: Electronic Properties of Naphthacene

| Property | Value | Measurement Technique/Conditions |

| Hole Mobility (μ) | > 0.1 cm²/Vs | Thermally evaporated thin-film transistor[4] |

| HOMO Energy Level | -5.14 eV | Cyclic Voltammetry[4] |

| LUMO Energy Level | -2.45 eV | Cyclic Voltammetry[4] |

| Energy Gap (HOMO-LUMO) | 2.69 eV | Calculated from HOMO/LUMO levels[4] |

| Ionization Energy (IE) | 6.9 eV | |

| Electron Affinity (EA) | 1.0 eV | |

| ON/OFF Ratio (Ion/Ioff) | > 10⁵ - 10⁶ | Thermally evaporated naphthacene OFET[4] |

Table 2: Photophysical Properties of Naphthacene

| Property | Value | Solvent/Conditions |

| Absorption Max (λmax) | 475 nm | Benzene[7] |

| Molar Absorptivity (ε) | 10,000 M⁻¹cm⁻¹ at 475 nm | Benzene[7] |

| Emission Max (λem) | 480 - 580 nm | Varies with solvent and state |

| Fluorescence Quantum Yield (ΦF) | ~0.2 - 0.3 | Varies with solvent |

| Fluorescence Lifetime (τF) | ~5 - 10 ns | Varies with solvent |

Visualization of Photophysical Pathways

The deactivation pathways of an excited naphthacene molecule can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From here, it can relax back to the ground state via several competing pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This process occurs on the nanosecond timescale.[1]

-

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).[1]

-

Singlet Fission: A process where the S₁ state splits into two triplet excitons (2 x T₁), a key feature for enhancing solar cell efficiency.[6]

Caption: Jablonski diagram illustrating the primary photophysical pathways for naphthacene.

Experimental Protocols

Characterization of naphthacene's electronic and photophysical properties requires a suite of spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

Principle: This technique measures the attenuation of a beam of light passing through a sample. The absorbance is governed by the Beer-Lambert Law, which relates absorbance (A) to the molar absorptivity (ε), concentration (c), and path length (l): A = εcl.[1] This measurement provides information about the electronic transitions from the ground state to excited states.[8]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the naphthacene compound in a UV-transparent solvent (e.g., benzene, cyclohexane).

-

Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the naphthacene solution over a specific wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the primary electronic transition. The molar absorptivity can be calculated if the concentration and path length are known.

Fluorescence Spectroscopy

Principle: This technique measures the light emitted from a sample after it has absorbed light. The emitted photons typically have lower energy (longer wavelength) than the absorbed photons, a phenomenon known as the Stokes shift.[1]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the naphthacene compound, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Excitation: Excite the sample at a fixed wavelength, usually at or near its λmax.

-

Emission Scan: Scan the emission monochromator to collect the fluorescence spectrum.

-

Data Correction: Correct the raw emission data for instrument response.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a standard with a known quantum yield.

Cyclic Voltammetry (CV)

Principle: CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[3] These potentials can be used to estimate the HOMO and LUMO energy levels.[3][9] The HOMO level is related to the onset oxidation potential, and the LUMO level is related to the onset reduction potential.

Methodology:

-

Sample Preparation: Dissolve the naphthacene compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).[10]

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Scan the potential between the working and reference electrodes and record the resulting current. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.[10]

-

Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas that relate these potentials to the energy levels of the reference standard (e.g., HOMO = -[E_ox - E_ref + 4.8] eV).[9]

Caption: Workflow for the characterization of naphthacene compounds.

Synthetic Strategy and Biological Relevance

Synthesis Workflow

The naphthacene skeleton is often constructed via a Diels-Alder reaction, a powerful method for forming the core ring structure.[11] A common precursor, 5,12-naphthacenequinone, is synthesized and then reduced to yield naphthacene.[11]

Caption: A simplified workflow for the synthesis of naphthacene.

Biological Significance of Naphthacene Derivatives

While naphthacene itself is primarily studied for its material properties, its derivatives are of significant interest to drug development professionals. The most notable examples are the tetracycline antibiotics.[11] These compounds feature a functionalized naphthacene core and act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, which results in a bacteriostatic effect against a wide range of bacteria.[11]

Caption: Mechanism of action for tetracycline antibiotics.

Conclusion

Naphthacene exhibits a rich set of electronic and photophysical properties stemming from its linearly fused, π-conjugated structure.[1] Its strong absorption in the visible spectrum, good charge transport characteristics, and unique phenomena like singlet fission make it a highly versatile material for optoelectronic applications.[1][4][6] A thorough understanding of these properties, achieved through the combination of theoretical principles and robust experimental characterization, is essential for the rational design and optimization of next-generation organic electronic devices and for exploring the potential of its derivatives in fields such as drug development.[3][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Tetracene - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. PhotochemCAD | Tetracene [photochemcad.com]

- 8. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Absorption and Emission Spectra of 5,12-Bis(phenylethynyl)naphthacene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Bis(phenylethynyl)naphthacene, commonly known as BPEN, is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community due to its distinct photophysical properties. Characterized by a naphthacene core functionalized with two phenylethynyl groups at the 5 and 12 positions, BPEN exhibits strong absorption in the visible region and intense orange fluorescence.[1][2] Its robust molecular structure and high fluorescence quantum yield make it a valuable compound in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as a component in chemiluminescent systems.[3] This technical guide provides a comprehensive overview of the absorption and emission spectra of BPEN, detailed experimental protocols for their characterization, and a summary of its key photophysical parameters.

Core Photophysical Properties

The defining characteristic of this compound is its efficient absorption of light and subsequent emission of bright orange light.[2] The extended π-conjugated system of the molecule is responsible for these properties.[3]

Quantitative Photophysical Data

The photophysical properties of BPEN have been characterized in various solvents. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λabs) | Not explicitly found | - | - |

| Molar Extinction Coefficient (ε) | Not explicitly found | - | - |

| Emission Maximum (λem) | Yellow-Orange Region | Not specified | [3] |

| Fluorescence Quantum Yield (Φf) | 0.7 - 0.9 | Benzene | [3][4] |

| Molecular Formula | C34H20 | - | [3] |

| Molar Mass | 428.52 g/mol | - | [3] |

Note: Specific values for absorption maxima and molar extinction coefficient were not available in the searched literature. Researchers should determine these experimentally based on their specific solvent and concentration.

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols outline the standard methodologies for these measurements.

Absorption Spectroscopy (UV-Vis)

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε) of BPEN.

Materials:

-

This compound (BPEN)

-

Spectroscopic grade solvent (e.g., benzene, chloroform, dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of BPEN and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-6 M to 1 x 10-5 M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from the UV to the visible region (e.g., 200-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted BPEN solutions.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the concentration in mol/L, and l is the path length in cm, to calculate the molar extinction coefficient (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Emission Spectroscopy (Fluorescence)

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φf) of BPEN.

Materials:

-

BPEN solutions prepared for absorption spectroscopy

-

Fluorescence spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4)

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to one of the absorption maxima of BPEN determined from the UV-Vis spectrum. Set the emission scan range to cover the expected fluorescence (e.g., 450-700 nm).

-

Sample Measurement: Record the fluorescence emission spectrum of a dilute BPEN solution (absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects).

-

Quantum Yield Measurement (Relative Method):

-

Prepare a solution of the fluorescent standard with an absorbance at the excitation wavelength identical to the BPEN sample.

-

Record the fluorescence spectrum of the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the BPEN sample and the standard.

-

The fluorescence quantum yield of BPEN (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Experimental Workflow and Data Relationships

The following diagrams illustrate the logical flow of the experimental procedures and the relationship between the key photophysical parameters.

Caption: Experimental workflow for determining the photophysical properties of BPEN.

Caption: Relationship between photophysical processes and observable spectra of BPEN.

References

The Impact of π-Electron Delocalization in Phenylethynyl-Substituted Acenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of phenylethynyl groups onto acene backbones has emerged as a powerful tool for tuning the optoelectronic properties of these polycyclic aromatic hydrocarbons. The extension of the π-conjugated system through the introduction of the carbon-carbon triple bond of the phenylethynyl moiety leads to significant alterations in the electronic structure, photophysical behavior, and charge transport characteristics of the parent acenes. This technical guide provides an in-depth analysis of these effects, supported by collated data, detailed experimental protocols, and conceptual diagrams to facilitate a comprehensive understanding for researchers in materials science and drug development.

Core Concepts: π-Electron Delocalization and its Consequences

The fundamental principle underlying the observed changes in phenylethynyl-substituted acenes is the enhancement of π-electron delocalization. In unsubstituted acenes, the π-electrons are confined to the fused benzene rings. The introduction of the phenylethynyl substituent, with its linear and rigid structure, provides a conduit for these electrons to delocalize over a larger area, encompassing both the acene core and the phenyl ring. This extended conjugation has several key consequences:

-

Narrowing of the HOMO-LUMO Gap: Increased π-delocalization raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap is a critical factor influencing the molecule's absorption and emission properties.

-

Bathochromic Shift: The smaller energy gap results in the absorption and emission of lower-energy light, leading to a bathochromic (red) shift in the UV-Vis absorption and fluorescence spectra.

-

Enhanced Molar Extinction Coefficients: The extended π-system generally leads to a higher probability of electronic transitions, resulting in stronger absorption of light.

-

Modified Redox Potentials: The changes in HOMO and LUMO energy levels directly impact the oxidation and reduction potentials of the molecule.

-

Improved Charge Carrier Mobility: In the solid state, the extended π-systems and potential for favorable intermolecular π-π stacking can facilitate more efficient charge transport, a crucial property for applications in organic electronics.

Data Presentation: Photophysical and Electronic Properties

The following tables summarize key quantitative data for a series of phenylethynyl-substituted acenes, illustrating the impact of the acene core size on their photophysical and electronic properties.

Table 1: Absorption and Emission Maxima of Phenylethynyl-Substituted Acenes

| Compound | Acene Core | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Reference(s) |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Anthracene | 9,10- | Cyclohexane | 451.2 | 473 | [1] |

| 9-(Phenylethynyl)anthracene | Anthracene | 9- | Various | ~400-430 | ~430-460 | [2] |

| 5,12-Bis(phenylethynyl)tetracene | Tetracene | 5,12- | Not specified | ~520 | ~540 | [3] |

| 6,13-Bis(phenylethynyl)pentacene | Pentacene | 6,13- | Not specified | ~600-650 | ~650-700 |

Note: The data for 6,13-bis(phenylethynyl)pentacene is estimated based on general trends and requires further specific experimental verification from literature.

Table 2: HOMO-LUMO Gaps of Phenylethynyl-Substituted Acenes

| Compound | Acene Core | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference(s) |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Anthracene | DFT (B3LYP) | -5.58 | -2.75 | 2.83 | |

| Phenyl-substituted Tetracene | Tetracene | CV | -5.35 | -3.25 | 2.10 | [4] |

| Substituted Pentacenes | Pentacene | DFT | Varies | Varies | ~1.5-2.0 | [5] |

Note: DFT and experimental values can vary based on the specific functional/basis set and experimental conditions, respectively. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phenylethynyl-substituted acenes.

Synthesis: Sonogashira Coupling

The Sonogashira coupling is the most widely used method for the synthesis of phenylethynyl-substituted acenes. It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][6][7]

General Procedure for the Synthesis of 9,10-Bis(phenylethynyl)anthracene (BPEA):

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 9,10-dibromoanthracene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and an amine base such as triethylamine or diisopropylamine (e.g., 5:2 v/v).

-

Alkyne Addition: Add phenylacetylene (2.2-2.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solids. The filtrate is then washed with a saturated aqueous solution of ammonium chloride and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to yield the pure phenylethynyl-substituted acene.

Characterization Techniques

1. UV-Vis and Fluorescence Spectroscopy:

-

Purpose: To determine the absorption and emission properties of the synthesized compounds.

-

Protocol:

-

Prepare dilute solutions of the phenylethynyl-substituted acene in a suitable spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane) in a quartz cuvette.

-

Record the UV-Vis absorption spectrum using a spectrophotometer, typically in the range of 200-800 nm.

-

Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λ_abs). The emission is typically scanned over a range red-shifted from the excitation wavelength.[3][8]

-

2. Cyclic Voltammetry (CV):

-

Purpose: To determine the redox potentials (oxidation and reduction) and estimate the HOMO and LUMO energy levels.[4][9]

-

Protocol:

-

Prepare a solution of the sample in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential between a set range.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

3. Transient Absorption Spectroscopy (TAS):

-

Purpose: To study the dynamics of excited states, such as intersystem crossing and charge transfer processes.[10][11]

-

Protocol:

-

A solution of the sample is excited with a short, intense "pump" laser pulse.

-

A second, weaker "probe" pulse with a broad wavelength spectrum is passed through the sample at a variable time delay after the pump pulse.

-

The difference in the absorption spectrum of the probe light with and without the pump pulse is measured.

-

By varying the time delay between the pump and probe pulses, the temporal evolution of the excited state species can be monitored.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to phenylethynyl-substituted acenes.

Caption: General molecular structure of a phenylethynyl-substituted acene.

Caption: Workflow for the Sonogashira coupling reaction.

Caption: π-delocalization narrows the HOMO-LUMO energy gap.

Conclusion

The phenylethynyl substitution of acenes provides a versatile and effective strategy for tailoring their electronic and photophysical properties. The extension of π-electron delocalization leads to predictable changes, including a narrowing of the HOMO-LUMO gap, red-shifted absorption and emission, and potentially enhanced charge transport characteristics. The synthetic accessibility via the Sonogashira coupling reaction further enhances the appeal of this class of materials for a wide range of applications, from organic electronics to fluorescent probes in biological systems. This guide serves as a foundational resource for researchers seeking to explore and exploit the rich properties of phenylethynyl-substituted acenes.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes - American Chemical Society - Figshare [acs.figshare.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 5,12-Bis(phenylethynyl)naphthacene (CAS Number 18826-29-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5,12-Bis(phenylethynyl)naphthacene (BPEN), a polycyclic aromatic hydrocarbon with the CAS number 18826-29-4. This document details its physicochemical characteristics, outlines detailed synthetic protocols, and explores its primary applications in materials science, particularly in organic electronics. Experimental methodologies are described to enable replication and further investigation. Additionally, key data is summarized in tabular format for ease of reference, and process workflows are visualized using diagrams.

Chemical Properties

This compound is a fluorescent dye known for its bright orange-yellow emission.[1] Its rigid, planar structure, consisting of a naphthacene core with two phenylethynyl substituents, facilitates extensive π-electron delocalization, which is the origin of its distinct photophysical properties.

| Property | Value | Reference(s) |

| CAS Number | 18826-29-4 | [1] |

| Molecular Formula | C₃₄H₂₀ | [1] |

| Molecular Weight | 428.52 g/mol | [1] |

| Appearance | Crimson purple needles or powder | [2] |

| Melting Point | 248 °C (decomposes) | [1] |

| Solubility | Poorly soluble in common organic solvents. | [3] |

| Hazard Codes | Xi (Irritant) | [2] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |

| Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [2] |

Synthesis

The most common and efficient synthesis of this compound involves a two-step process starting from 5,12-naphthacenequinone. This process includes the addition of phenylethynyl groups to the quinone, followed by a reductive aromatization. A one-pot variation of this synthesis has also been reported, offering a more streamlined procedure.

Starting Material: 5,12-Naphthacenequinone

The precursor, 5,12-naphthacenequinone (CAS 1090-13-7), is commercially available from various suppliers.

Table of 5,12-Naphthacenequinone Suppliers:

| Supplier | Product Number | Purity |

| TCI America | N0603 | >98.0% |

| Clinivex | - | - |

| Fisher Scientific | AC446550050 | - |

| Lab Pro Inc | N0603-25G | Min. 98.0% (GC) |

| Pharmaffiliates | PA 27 0020969 | - |

Detailed Experimental Protocol: One-Pot Synthesis from 5,12-Naphthacenequinone

This one-pot procedure provides a direct route to this compound, minimizing the need for isolation of intermediates.[2]

Materials:

-

5,12-Naphthacenequinone (0.061 moles, 15.7 g)

-

Phenylacetylene (0.146 moles, 14.85 g)

-

Lithium amide (0.122 moles, 2.80 g)

-

Anhydrous dioxane (250 ml total)

-

Stannous chloride (SnCl₂) (29 g)

-

Aqueous acetic acid (50 ml)

-

0.5M Aqueous ammonium chloride solution

-

Benzene (for recrystallization)

Procedure:

-

Preparation of Lithium Phenylacetylide: In a suitable reaction vessel under an inert atmosphere, suspend lithium amide (2.80 g) in 100 ml of anhydrous dioxane. To this suspension, add phenylacetylene (14.85 g) and stir the mixture to form lithium phenylacetylide.

-

Addition of 5,12-Naphthacenequinone: To the freshly prepared lithium phenylacetylide solution, add a solution of 5,12-naphthacenequinone (15.7 g) in 150 ml of anhydrous dioxane.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Workup of Intermediate: After cooling, the reaction is quenched by the addition of 350 ml of 0.5M aqueous ammonium chloride solution. The resulting precipitate, the diol intermediate (5,12-dihydroxy-5,12-bis(phenylethynyl)-5,12-dihydronaphthacene), is collected by filtration.

-

Reductive Aromatization: The crude diol intermediate is then slowly added to a solution of stannous chloride (29 g) in 50 ml of aqueous acetic acid, incorporated into dioxane.

-

Final Product Isolation: The mixture is stirred at room temperature for 2 hours. The reaction mixture is then diluted with water to a total volume of 1500 ml to precipitate the crude product.

-

Purification: The crude this compound is collected and recrystallized from benzene to yield crimson purple needles (8.1 g, 63% yield).[2]

Alternatively, purification can be achieved through sublimation, which is particularly effective for polyaromatic hydrocarbons with low solubility.[3]

Caption: One-pot synthesis workflow for this compound.

Applications

The unique photophysical and electronic properties of this compound make it a valuable material in several advanced applications, primarily in the field of organic electronics.

Fluorescent Dyes and Lightsticks

Due to its high fluorescence quantum yield and bright orange emission, BPEN is commonly used as a fluorescent dye.[1] One of its most well-known applications is as the emitter in orange lightsticks.

Organic Light-Emitting Diodes (OLEDs)

BPEN is a promising candidate for use in OLEDs, where it can function as an emissive layer or as a host material for other dopants. Its high thermal stability and efficient fluorescence contribute to the performance and longevity of OLED devices.

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, BPEN can be utilized as a donor or acceptor material in the active layer of a bulk heterojunction device.[4] Its strong absorption in the visible spectrum allows for efficient light harvesting.

Experimental Protocol: Fabrication of a Bilayer Heterojunction Organic Solar Cell

This protocol describes a general procedure for fabricating a simple bilayer organic solar cell, which can be adapted for the use of this compound.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

This compound (as donor)

-

Fullerene (C₆₀) or a soluble derivative (e.g., PCBM) (as acceptor)

-

High purity aluminum (for electrode)

-

Organic solvents (e.g., chlorobenzene, dichlorobenzene)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at an appropriate temperature (e.g., 120-150 °C) to remove residual water.

-

Active Layer Deposition (Donor): Prepare a solution of this compound in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer to form the donor layer. The thickness of this layer is a critical parameter and typically ranges from 20-100 nm.

-

Active Layer Deposition (Acceptor): Thermally evaporate a thin film of the acceptor material (e.g., C₆₀) onto the donor layer under high vacuum. The thickness of this layer is also crucial and is typically in the range of 20-50 nm.

-

Cathode Deposition: Deposit a metal cathode, such as aluminum, by thermal evaporation through a shadow mask to define the active area of the device.

-

Device Encapsulation: Encapsulate the device to protect the organic layers from degradation by oxygen and moisture.

Caption: Workflow for the fabrication of a bilayer organic photovoltaic device.

Spectroscopic Properties

The photophysical properties of this compound are central to its applications.

| Property | Description |

| UV-Vis Absorption | Exhibits strong absorption in the visible region of the electromagnetic spectrum, which is characteristic of its extended π-conjugated system.[5] |

| Fluorescence Emission | Shows intense fluorescence in the orange-yellow region of the visible spectrum upon excitation with UV or visible light.[1][5] |

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes or skin, rinse thoroughly with water.[2]

Conclusion

This compound is a versatile polycyclic aromatic hydrocarbon with significant potential in the field of materials science. Its straightforward synthesis, coupled with its excellent photophysical and electronic properties, makes it an attractive candidate for applications in fluorescent dyes, OLEDs, and organic photovoltaics. This guide provides the foundational technical information necessary for researchers and professionals to explore and utilize this compound in their work. Further research into modifying its structure could lead to even more advanced materials with tailored properties for a variety of applications.

References

An In-depth Technical Guide to Organic Semiconductors and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organic semiconductors have emerged as a compelling class of materials, offering a unique combination of electronic functionality, mechanical flexibility, and low-cost processing. This technical guide provides a comprehensive overview of the core principles of organic semiconductors, detailing their fundamental properties, charge transport mechanisms, and the operational principles of key electronic devices. This document delves into the experimental protocols for the fabrication and characterization of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Quantitative performance data for representative materials and devices are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying processes.

Introduction to Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit properties of both semiconductors and organic compounds. Unlike their inorganic counterparts, which are held together by strong covalent bonds in a crystalline lattice, organic semiconductors consist of discrete molecules or polymers that interact through weaker van der Waals forces.[1][2] This fundamental difference in bonding gives rise to their characteristic properties, including mechanical flexibility, solution processability, and the ability to tune their electronic characteristics through chemical synthesis.[1][3]

The semiconducting behavior of these materials originates from their conjugated π-electron systems, where alternating single and double bonds create delocalized molecular orbitals.[1][4] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in organic semiconductors are analogous to the valence and conduction bands in inorganic semiconductors, respectively.[4][5] The energy difference between the HOMO and LUMO levels constitutes the material's bandgap.

Initially, organic solids are typically electrical insulators. They become semiconducting when charge carriers (electrons and holes) are introduced, either through injection from electrodes, photoexcitation, or intentional doping.[6]

Charge Transport in Organic Semiconductors

Charge transport in organic semiconductors is a complex process governed by the interplay of molecular packing, structural order, and temperature. Two primary mechanisms are used to describe how charges move through these materials:

-

Hopping Transport: In disordered or amorphous organic materials, charge carriers are localized on individual molecules or segments of a polymer chain. Transport occurs when a charge "hops" from one localized state to another in the presence of an electric field.[7][8] This process is thermally activated, meaning that charge carrier mobility increases with temperature.[7]

-

Band-like Transport: In highly ordered crystalline organic semiconductors, the strong intermolecular interactions lead to the formation of delocalized electronic bands, similar to inorganic crystals. In this regime, charge carriers can move more freely within these bands.[7][9] Unlike hopping, band-like transport is typically characterized by a decrease in mobility with increasing temperature due to scattering events with lattice vibrations (phonons).[7]

The mobility of charge carriers is a critical parameter that dictates the performance of organic semiconductor devices. It is influenced by factors such as the degree of molecular order, the presence of impurities or traps, and the strength of the intermolecular electronic coupling.[9]

Doping of Organic Semiconductors

Doping is the intentional introduction of impurities into a semiconductor to control its electrical properties. In organic semiconductors, this is achieved by introducing molecules that can either accept or donate electrons.

-

p-type Doping: Involves adding a dopant that removes electrons from the HOMO of the organic semiconductor, creating an excess of mobile holes.[10][11]

-

n-type Doping: Involves adding a dopant that donates electrons to the LUMO of the organic semiconductor, resulting in an excess of mobile electrons.[10][11]

Doping increases the conductivity of the organic semiconductor and can be used to control the Fermi level, which is crucial for optimizing charge injection and transport in devices.[12] However, achieving stable and efficient n-type doping in organic semiconductors has historically been a significant challenge.[13][14]

Applications and Device Architectures

The unique properties of organic semiconductors have enabled a wide range of applications in electronics and optoelectronics.

Organic Field-Effect Transistors (OFETs)

OFETs are three-terminal devices that use an electric field to control the flow of current through an organic semiconductor channel. They are the fundamental building blocks for organic integrated circuits, sensors, and flexible displays.

Organic Light-Emitting Diodes (OLEDs)

OLEDs are devices that convert electricity into light. They consist of one or more organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the electrodes, recombine in the emissive layer, and release energy in the form of light.

Organic Photovoltaics (OPVs)

OPVs, or organic solar cells, convert light energy into electrical energy. In a typical bulk heterojunction OPV, a blend of an electron-donating and an electron-accepting organic semiconductor is sandwiched between two electrodes. Upon light absorption, excitons (bound electron-hole pairs) are generated, which then diffuse to the donor-acceptor interface and separate into free charge carriers that are collected at the electrodes.

Quantitative Performance Data

The performance of organic semiconductor devices is highly dependent on the materials used and the device architecture. The following tables summarize key performance metrics for some common organic semiconductors in OFETs, OLEDs, and OPVs.

Table 1: Performance of Representative Organic Field-Effect Transistors (OFETs)

| Organic Semiconductor | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Ref. |

| Pentacene | Single Crystal | up to 5.5 | > 10⁶ | [15] |

| Pentacene (with HfO₂) | Thin Film | ~2 | 2 x 10⁷ | [3][16] |

| Pentacene (with graphene electrodes) | Thin Film | up to 1.2 | > 10⁶ | [17] |

| Rubrene | Single Crystal | 20 - 40 | > 10⁶ | [10] |

| Rubrene (with Parylene C) | Single Crystal | ~11.2 | > 10⁶ | [10] |

| TIPS-Pentacene | Solution-processed | > 1 | > 10⁵ | [9] |

| TIPS-Pentacene (drop cast) | Solution-processed | ~0.92 | - | [11] |

| Fullerene (C₆₀) | Thin Film | 1.5 x 10⁻² - 2.5 x 10⁻² (electron) | - | [8] |

Table 2: Performance of Representative Organic Light-Emitting Diodes (OLEDs)

| Emissive Material | Device Structure | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Ref. |

| Alq₃ | ITO/NPB/Alq₃/LiF/Al | ~1 | ~250 (pure) | [18][19] |

| Alq₃ (Dy-incorporated) | ITO/NPB/Alq₃-Dy/Al | - | ~5000 | [18] |

| MEH-PPV | ITO/PEDOT:PSS/MEH-PPV/Al | - | 34.75 (amorphous) | [20][21] |

| MEH-PPV (ordered) | ITO/PEDOT:PSS/MEH-PPV/Al | - | 120.3 | [20][21] |

Table 3: Performance of Representative Organic Photovoltaics (OPVs)

| Active Layer (Donor:Acceptor) | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Ref. |

| P3HT:PCBM | ITO/PEDOT:PSS/P3HT:PCBM/Al | 1.79 | 0.535 | 8.75 | 0.39 | [14] |

| P3HT:PCBM (annealed) | ITO/PEDOT:PSS/P3HT:PCBM/Al | 3.2 | - | - | - | [22] |

| P3HT:PCBM (optimized) | ITO/PEDOT:PSS/P3HT:PCBM/Al | 4.65 | 0.66 | 12.01 | 0.59 | [23] |

| PTB7:PC₇₁BM | ITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al | 7.4 | - | - | - | [24] |

| PTB7:PC₇₁BM (SVA) | ITO/PEDOT:PSS/PTB7:PC₇₁BM/LiF/Al | 9.64 | - | - | - | [12][13] |

| PTB7:PC₇₁BM (with TiO₂) | ITO/PEDOT:PSS/PTB7:PC₇₁BM/TiO₂/Al | 9.63 | - | - | - | [25] |

Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of common organic semiconductor devices.

Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the SiO₂ surface using photolithography and thermal evaporation.

-

Surface Treatment: The dielectric surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS), to improve the ordering of the organic semiconductor and reduce charge trapping at the interface.

-

Organic Semiconductor Deposition: The organic semiconductor is deposited onto the substrate. For small molecules like pentacene, thermal evaporation under high vacuum is common. For polymers like P3HT, solution-based techniques such as spin coating are used.

-

Thermal Annealing (Optional): The device may be annealed at an elevated temperature to improve the crystallinity and morphology of the organic semiconductor film.

Characterization of an OFET

-

Measurement Setup: The OFET is placed in a probe station, and electrical contact is made to the source, drain, and gate electrodes.

-

Output Characteristics: The drain current (I_D) is measured as a function of the drain-source voltage (V_DS) for various constant gate-source voltages (V_GS). This provides information about the operating regimes (linear and saturation) of the transistor.

-

Transfer Characteristics: The drain current (I_D) is measured as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (in the saturation regime). From the transfer curve, key performance metrics such as the charge carrier mobility, threshold voltage (V_th), and on/off current ratio can be extracted.

Fabrication of a Conventional Structure OLED

-

Substrate Cleaning: An indium tin oxide (ITO) coated glass substrate is cleaned using a standard procedure involving sonication in detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition: A layer of a hole-transporting material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO. The substrate is then annealed to remove the solvent.

-

Emissive Layer (EML) Deposition: The emissive organic material (e.g., Alq₃ or a polymer like MEH-PPV) is deposited on top of the HTL. For small molecules, thermal evaporation is used, while for polymers, spin coating is employed.

-

Electron Transport Layer (ETL) and Cathode Deposition: An electron-transporting layer (e.g., Alq₃ can also serve this purpose) and a low work function metal cathode (e.g., calcium followed by aluminum) are sequentially deposited via thermal evaporation through a shadow mask to define the device area.

-

Encapsulation: The device is encapsulated to protect the organic layers from degradation by oxygen and moisture.

Characterization of an OLED

-

Current-Voltage-Luminance (I-V-L) Measurement: The current flowing through the device and the light output (luminance) are measured as a function of the applied voltage.

-

External Quantum Efficiency (EQE) Measurement: The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is measured using a calibrated photodetector in an integrating sphere. The electroluminescence spectrum is also recorded to determine the color of the emitted light.

Fabrication of a Conventional Structure OPV

-

Substrate and HTL Preparation: Similar to OLED fabrication, an ITO-coated glass substrate is cleaned, and a layer of PEDOT:PSS is spin-coated and annealed.

-

Active Layer Deposition: A solution containing a blend of a donor polymer (e.g., P3HT) and a fullerene acceptor (e.g., PCBM) is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox).

-

Thermal Annealing: The device is typically annealed to optimize the morphology of the donor-acceptor blend, which is crucial for efficient charge separation and transport.

-

Cathode Deposition: A low work function metal cathode (e.g., aluminum) is deposited via thermal evaporation.

-

Encapsulation: The device is encapsulated to prevent degradation.

Characterization of an OPV

-

Current-Voltage (I-V) Measurement: The I-V characteristics of the solar cell are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

-

Performance Parameter Extraction: From the I-V curve, the key photovoltaic parameters are determined: the open-circuit voltage (V_oc), the short-circuit current density (J_sc), the fill factor (FF), and the power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE) Measurement: The EQE (also known as Incident Photon-to-Current Efficiency, IPCE) is measured as a function of wavelength to understand the spectral response of the solar cell.

Conclusion

Organic semiconductors represent a vibrant and rapidly evolving field of materials science and electronics. Their inherent advantages of mechanical flexibility, solution processability, and tunable optoelectronic properties have positioned them as a viable technology for a new generation of electronic devices. This guide has provided a foundational understanding of the principles governing organic semiconductors, from their basic electronic structure and charge transport mechanisms to their application in transistors, light-emitting diodes, and solar cells. The detailed experimental protocols and tabulated performance data offer a practical resource for researchers and professionals engaged in the development and characterization of organic electronic materials and devices. As research continues to advance, further improvements in material performance, device efficiency, and operational stability are anticipated, paving the way for the widespread commercialization of this exciting technology.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. Item - PTB7:PC71BM bulk heterojunction solar cells exhibiting 9.64% efficiency via adopting moderate polarity solvent vapor annealing treatment - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 13. tandfonline.com [tandfonline.com]

- 14. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 15. Pentacene - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of MEH-PPV Molecular Ordering in the Emitting Layer on the Luminescence Efficiency of Organic Light-Emitting Diodes [mdpi.com]

- 22. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. epfl.ch [epfl.ch]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Applications of 5,12-Bis(phenylethynyl)naphthacene in OLEDs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,12-Bis(phenylethynyl)naphthacene, a polycyclic aromatic hydrocarbon, is a fluorescent dye known for its bright orange light emission.[1] While it has found common application in lightsticks, its potential use in Organic Light-Emitting Diodes (OLEDs) is an area of scientific interest due to its photophysical properties. This document aims to provide an overview of the potential applications of this compound in OLEDs, alongside generalized experimental protocols for the fabrication and characterization of such devices.

It is important to note that while the fluorescent properties of this compound suggest its suitability as an emissive material in OLEDs, a comprehensive search of publicly available scientific literature did not yield specific quantitative performance data (e.g., external quantum efficiency, luminance, current efficiency, and CIE coordinates) or detailed, reproducible experimental protocols for OLEDs utilizing this specific compound as the primary emitter. Therefore, the following sections provide a general framework and protocols that can be adapted for the investigation of this compound in OLEDs.

Potential Roles in OLEDs

Based on the properties of similar organic molecules, this compound could potentially be utilized in OLEDs in the following capacities:

-

As an Emissive Dopant: The most likely application is as a dopant in a suitable host material. The host material would facilitate charge transport, and upon exciton formation, energy would be transferred to the this compound molecules, which would then emit their characteristic orange light. This approach is often used to achieve high efficiency and tune the emission color of the OLED.

-

As a Host Material: While less common for highly fluorescent dyes, it could potentially serve as a host material for another dopant, although its own emission would need to be considered and potentially quenched or utilized in the overall device emission.

-